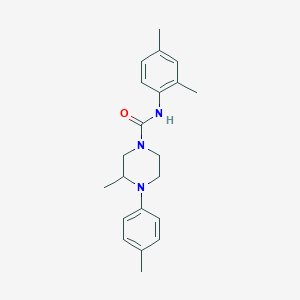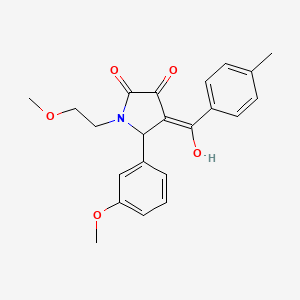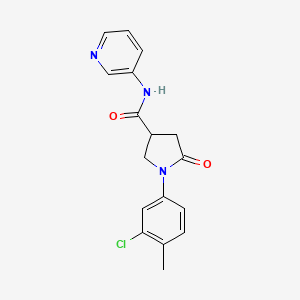![molecular formula C15H18F3NO B5321124 1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
1-[3-(trifluoromethyl)benzoyl]azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(trifluoromethyl)benzoyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated molecule that possesses unique properties, making it a valuable tool for research purposes.
作用机制
The mechanism of action of 1-[3-(trifluoromethyl)benzoyl]azocane involves the photoisomerization of the molecule upon exposure to light. The molecule exists in two isomeric forms, a trans and a cis form. The trans form is the ground state, while the cis form is the excited state. Upon absorption of light, the molecule undergoes a conformational change, resulting in the formation of the cis isomer. This conformational change can be used to control biological processes by activating or deactivating specific molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the activation of ion channels, enzymes, and receptors. It has been used to control the activity of neurons, muscle cells, and other biological systems. The molecule has also been shown to have minimal toxicity, making it a safe tool for use in various biological systems.
实验室实验的优点和局限性
The advantages of using 1-[3-(trifluoromethyl)benzoyl]azocane in lab experiments include its high selectivity, low toxicity, and ease of use. It can be activated by specific wavelengths of light, allowing for precise control of biological processes. However, the molecule has limitations, such as its limited stability and the need for specialized equipment to activate it.
未来方向
There are several future directions for the use of 1-[3-(trifluoromethyl)benzoyl]azocane in scientific research. One potential application is in the development of new optogenetic tools for controlling biological processes. The molecule can also be used to study the mechanism of action of various biological molecules, including ion channels and receptors. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new applications and properties.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with potential applications in various fields. Its unique properties, including its ability to be activated by specific wavelengths of light, make it a useful tool for controlling biological processes and studying the mechanism of action of various biological molecules. While the molecule has limitations, its advantages make it a valuable tool for use in lab experiments. Future research may lead to the discovery of new applications and properties of this molecule.
合成方法
The synthesis of 1-[3-(trifluoromethyl)benzoyl]azocane involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azocane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
1-[3-(trifluoromethyl)benzoyl]azocane has been used in various scientific research applications, including photochemistry, photopharmacology, and optogenetics. It is a valuable tool for studying the effects of light on biological systems, as it can be activated by specific wavelengths of light. This property makes it useful for controlling cellular processes and studying the mechanism of action of various biological molecules.
属性
IUPAC Name |
azocan-1-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)13-8-6-7-12(11-13)14(20)19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLIXNJBSYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![3-cyclopentyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5321076.png)
![(4aS*,8aR*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321077.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)
![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![N~2~-methyl-N~1~-[(3-methylphenyl)(2-thienyl)methyl]glycinamide](/img/structure/B5321096.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5321112.png)




![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)